(3Ar,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2h-furo[2,3-d][1,3]dioxol-6-ol
Description
The compound "(3aR,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol" is a highly functionalized tetrahydrofurodioxolane derivative. Its structure features a fused furan-dioxolane ring system with stereochemical complexity (3aR,5s,6r,6ar configuration), an iodomethyl substituent at position 5, and a hydroxyl group at position 4. The 2,2-dimethyl groups act as protecting groups, likely stabilizing the dioxolane ring .
Properties
IUPAC Name |
(3aR,5S,6R,6aR)-5-(iodomethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13IO4/c1-8(2)12-6-5(10)4(3-9)11-7(6)13-8/h4-7,10H,3H2,1-2H3/t4-,5+,6-,7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKHXMRAJOEGMI-XZBKPIIZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(C(OC2O1)CI)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)CI)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13IO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Ar,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2h-furo[2,3-d][1,3]dioxol-6-ol typically involves multiple steps, starting from readily available precursors. One common approach involves the iodination of a suitable precursor under controlled conditions to introduce the iodomethyl group. The reaction conditions often include the use of iodine and a suitable oxidizing agent in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(3Ar,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2h-furo[2,3-d][1,3]dioxol-6-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of corresponding oxides or reduced compounds.
Scientific Research Applications
(3Ar,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2h-furo[2,3-d][1,3]dioxol-6-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3Ar,5s,6r,6ar)-5-(iodomethyl)-2,2-dimethyl-tetrahydro-2h-furo[2,3-d][1,3]dioxol-6-ol involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the tetrahydrofuro[2,3-d][1,3]dioxol ring system can interact with various biological targets. These interactions can modulate specific pathways and exert biological effects.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below compares the target compound with structurally related furo[2,3-d][1,3]dioxolane derivatives:
Key Observations :
- Iodomethyl vs.
- Steric and Electronic Effects : The 2,2-dimethyl groups in all compounds stabilize the dioxolane ring, but the iodine atom’s bulkiness in the target compound may influence stereochemical outcomes in reactions .
Q & A
Q. What are the optimal synthetic routes for (3aR,5S,6R,6aR)-5-(iodomethyl)-2,2-dimethyltetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis typically involves iodomethylation of a precursor furodioxolane scaffold. Key steps include:
- Precursor Preparation : Starting from a sugar-derived tetrahydrofuran intermediate (e.g., via regioselective protection/deprotection of hydroxyl groups) .
- Iodomethylation : Use of iodomethane or iodomethylating agents under anhydrous conditions, with catalysis by Lewis acids (e.g., BF₃·Et₂O) to enhance electrophilic substitution .
- Yield Optimization : Systematic variation of temperature (0–25°C), solvent polarity (e.g., dichloromethane vs. THF), and stoichiometric ratios of iodomethylating agents. Monitor progress via TLC or HPLC .
- Example Data Table :
| Solvent | Temp (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| DCM | 0 | BF₃·Et₂O | 62 |
| THF | 25 | None | 38 |
| Toluene | 10 | ZnCl₂ | 55 |
Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR Analysis : Assign diastereotopic protons using 2D COSY and NOESY to confirm spatial relationships (e.g., coupling constants for axial/equatorial substituents) .
- X-ray Crystallography : Single-crystal diffraction resolves absolute configuration. For example, reports bond angles (C6-C5-C6A = 109.5°) and torsion angles critical for confirming the fused furodioxolane ring system .
- Key Spectroscopic Data :
| Signal (ppm) | Assignment | Technique |
|---|---|---|
| 4.85 (d) | Anomeric proton (C1-H) | ¹H NMR |
| 104.40 | C-I resonance | ¹³C NMR |
Q. What stability challenges does this compound present under varying storage conditions, and how can they be mitigated?
- Methodological Answer :
- Light Sensitivity : Decomposition under UV light due to the C-I bond’s lability. Store in amber vials at -20°C .
- Hydrolysis Risk : The dioxolane ring may hydrolyze in humid environments. Use inert gas (N₂/Ar) for long-term storage and desiccants (e.g., silica gel) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products (e.g., free iodide or ring-opened derivatives) .
Advanced Research Questions
Q. What mechanistic insights can be gained from studying the compound's reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Track SN2 reactivity using labeled nucleophiles (e.g., ¹⁸O-water) to assess stereochemical inversion at the iodomethyl carbon. Use stopped-flow NMR for real-time monitoring .
- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition-state energies and regioselectivity in substitution reactions .
- Contradiction Analysis : Discrepancies in reaction rates (e.g., solvent effects) can be resolved by comparing dielectric constants and coordinating abilities of solvents .
Q. How do computational models predict the environmental fate and biodegradation pathways of this iodinated compound?
- Methodological Answer :
- QSAR Models : Predict biodegradation half-lives using molecular descriptors (e.g., logP, polar surface area). highlights iodine’s electron-withdrawing effect, which may slow microbial degradation .
- Molecular Dynamics Simulations : Simulate interactions with soil organic matter to assess adsorption potential. High iodine hydrophobicity (logP ~2.1) suggests moderate mobility in aquatic systems .
- Experimental Validation : Use ¹⁴C-labeled analogs in microcosm studies to track mineralization rates and identify metabolites via LC-MS .
Q. How can contradictions in reported bioactivity data be resolved through standardized assay protocols?
- Methodological Answer :
- Assay Standardization : Control variables like solvent (DMSO concentration ≤0.1%), cell line passage number, and incubation time (e.g., 48 vs. 72 hours) .
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability. emphasizes randomized block designs for biological replicates .
- Orthogonal Assays : Cross-validate cytotoxicity results using MTT, ATP luminescence, and live-cell imaging to rule out false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
